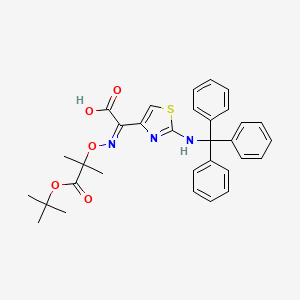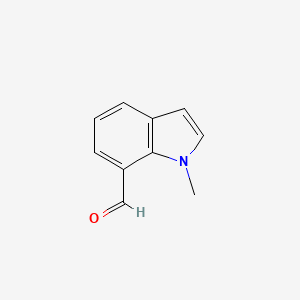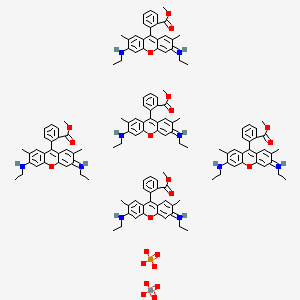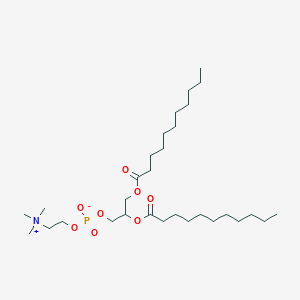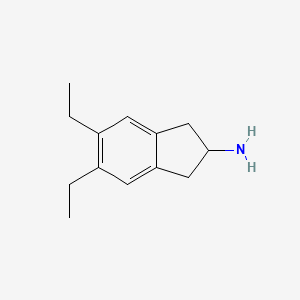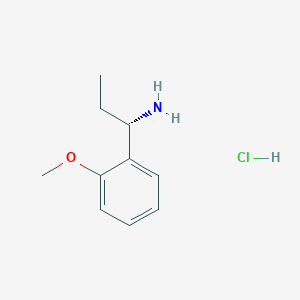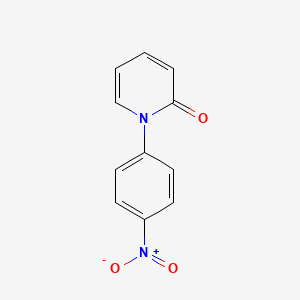
1-(4-Nitrophenyl)-1H-pyridin-2-one
概要
説明
1-(4-Nitrophenyl)-1H-pyridin-2-one, also known as NPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPO is a yellow crystalline powder with a molecular formula of C11H7N2O3 and a molecular weight of 213.18 g/mol. The compound is synthesized through a series of chemical reactions and has a wide range of applications in various fields of research.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyridin-2-one is not fully understood. However, it is believed that the compound interacts with metal ions through a process known as chelation. The chelation process involves the formation of a complex between the metal ion and 1-(4-Nitrophenyl)-1H-pyridin-2-one, which results in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
1-(4-Nitrophenyl)-1H-pyridin-2-one has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. However, the compound has not been extensively studied for its biochemical and physiological effects. Further research is needed to determine the potential effects of 1-(4-Nitrophenyl)-1H-pyridin-2-one on living organisms.
実験室実験の利点と制限
One of the main advantages of 1-(4-Nitrophenyl)-1H-pyridin-2-one is its high sensitivity and selectivity for metal ions. The compound has been shown to be effective in detecting metal ions at low concentrations, making it a valuable tool for laboratory experiments. However, one of the limitations of 1-(4-Nitrophenyl)-1H-pyridin-2-one is its limited solubility in water, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for research on 1-(4-Nitrophenyl)-1H-pyridin-2-one. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of the potential biochemical and physiological effects of 1-(4-Nitrophenyl)-1H-pyridin-2-one. Additionally, further studies are needed to determine the potential applications of 1-(4-Nitrophenyl)-1H-pyridin-2-one in fields such as medicine and environmental science.
In conclusion, 1-(4-Nitrophenyl)-1H-pyridin-2-one is a unique chemical compound with a wide range of applications in scientific research. The compound is synthesized through a series of chemical reactions and has been extensively studied for its fluorescent properties and chelation properties. While the compound has a low toxicity profile, further research is needed to determine its potential effects on living organisms. Overall, 1-(4-Nitrophenyl)-1H-pyridin-2-one is a valuable tool for laboratory experiments and has significant potential for future research in various fields.
科学的研究の応用
1-(4-Nitrophenyl)-1H-pyridin-2-one has a wide range of applications in scientific research. One of the most significant applications of 1-(4-Nitrophenyl)-1H-pyridin-2-one is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound has also been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
特性
IUPAC Name |
1-(4-nitrophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNIJTDEWVCPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436666 | |
| Record name | 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1H-pyridin-2-one | |
CAS RN |
53427-97-7 | |
| Record name | 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


